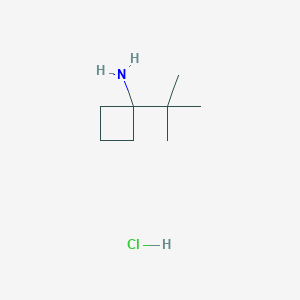

1-(tert-Butyl)cyclobutanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-(tert-Butyl)cyclobutanamine hydrochloride” is represented by the formula C8H18ClN. This indicates that the compound contains eight carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom.Scientific Research Applications

Intramolecular Cycloaddition and Synthesis of Cyclobutanes

Research shows that tert-butyl alkynyl ethers can undergo mild thermolysis to form aldoketenes, which then participate in [2 + 2] cycloaddition reactions with alkenes to yield a wide range of cyclobutanones. These reactions are notable for their moderate to high diastereoselectivity and good to excellent yields, demonstrating the utility of tert-butyl groups in facilitating such transformations (Tran & Minehan, 2011).

Dimerization and Cycloaddition Reactions

A study on tri-tert-butylphosphatetrahedrane showcased its role as a synthon for tri-tert-butylphosphacyclobutadiene, leading to novel cycloadducts via interactions with styrene and ethylene. This work opens new avenues for the synthesis of complex molecular architectures using tert-butyl-substituted intermediates (Riu, Eckhardt, & Cummins, 2021).

Scale-up Synthesis and Deuterium Labeling

Continuous photo flow chemistry has been employed for the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives. This method highlights the relevance of tert-butyl groups in facilitating the synthesis of labeled compounds for pharmaceutical research (Yamashita, Nishikawa, & Kawamoto, 2019).

Photocatalysis and Cycloaddition

Flavin derivatives, modified to include tert-butyl groups, have been shown to mediate efficient cyclobutane ring formations under visible light, highlighting their potential in photocatalytic applications. Such advancements underline the role of tert-butyl modifications in enhancing the efficiency of photocatalytic processes (Mojr et al., 2015).

Metabolic Engineering for Chemical Production

In a groundbreaking study, cyanobacteria were genetically engineered to produce 1-butanol from CO2, demonstrating a sustainable approach to chemical synthesis. This research exemplifies the broader applications of tert-butyl groups and their derivatives in metabolic engineering for the production of biofuels and chemicals directly from atmospheric CO2 (Lan & Liao, 2011).

Safety and Hazards

Safety data sheets for similar compounds, such as tert-butylamine hydrochloride, indicate that they are harmful if swallowed and toxic if inhaled . They also cause severe skin burns and eye damage . It’s important to handle these compounds with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .

Properties

IUPAC Name |

1-tert-butylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2,3)8(9)5-4-6-8;/h4-6,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPVMPJKEDKKGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

![2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2728487.png)

methanone](/img/structure/B2728488.png)

![N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B2728491.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)

![2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2728497.png)

![6-(3-Fluorophenyl)-2-(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2728501.png)

![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)

![5-cyclopropyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)